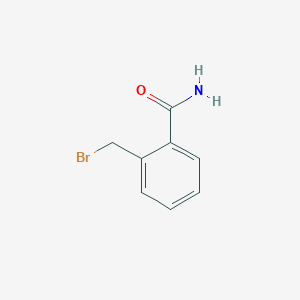

2-(Bromomethyl)benzamide

Overview

Description

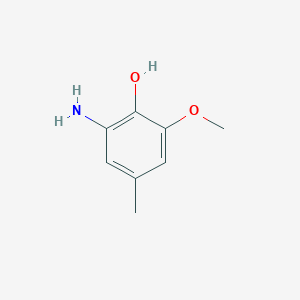

2-(Bromomethyl)benzamide is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antipsychotic Agents

2-(Bromomethyl)benzamide derivatives have been utilized in the synthesis of potential antipsychotic agents. A study by Högberg et al. (1990) discusses the synthesis and evaluation of such compounds, highlighting their affinity for certain neuroreceptors and their potential in treating psychotic disorders without significant side effects (Högberg et al., 1990).

Antiarrhythmic Activity

In the realm of cardiovascular research, benzamides with certain ring substituents have shown promise in antiarrhythmic activity. Banitt et al. (1977) explored compounds derived from benzamides for their potential in treating arrhythmias, underscoring the influence of the compound's structure on its effectiveness (Banitt et al., 1977).

CCR5 Antagonist Synthesis

Cheng De-ju (2014, 2015) conducted studies on the synthesis of N-allyl-4-piperidyl benzamide derivatives, leading to the development of novel non-peptide CCR5 antagonists. These studies emphasize the importance of structural characterization and biological activity of these compounds (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Antifungal Applications

Research by Ienascu et al. (2018) on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated antifungal activity against various fungi and yeasts. This study highlights the potential of these derivatives in addressing fungal infections (Ienascu et al., 2018).

Studies on IMP Dehydrogenase Inhibition

Gharehbaghi et al. (2002) explored benzamide riboside as a novel inhibitor of IMP dehydrogenase, an enzyme crucial in purine nucleotide synthesis. This research opens avenues for understanding the therapeutic potential of benzamide derivatives in cancer and other proliferative diseases (Gharehbaghi et al., 2002).

Crystal Structure and Theoretical Studies

Polo et al. (2019) synthesized and analyzed the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, contributing to the understanding of the compound's physical and chemical properties. Such studies are essential for the development of pharmaceuticals and materials science (Polo et al., 2019).

Pummerer-Type Cyclization in Synthesis

Kobayashi et al. (2011) describe a method for synthesizing isoindolones via Pummerer-type cyclization of sulfinyl-benzamides. This highlights the compound's role in facilitating chemical reactions for synthesizing valuable organic structures (Kobayashi et al., 2011).

Directed Ortho Metalation Reactions

Studies by Mills and Snieckus (1984) show the use of silylated benzamides in directed ortho metalation reactions. This application is critical in the synthesis of complex organic molecules, demonstrating the versatility of benzamide derivatives (Mills & Snieckus, 1984).

Synthesis of N-(2-cyanoaryl)benzamides

Wu et al. (2014) developed a procedure for synthesizing N-(2-cyanoaryl)benzamides, underlining the importance of benzamide derivatives in creating compounds with potential pharmaceutical applications (Wu et al., 2014).

Radioiodinated Benzamide Derivatives

Research by Eisenhut et al. (2000) on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives highlights their high uptake in melanoma, suggesting their use in imaging and potentially in the therapy of melanoma (Eisenhut et al., 2000).

Novel Synthesis Methods

Sabbaghan and Hossaini (2012) reported a green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Synthesis of Antipyrine Derivatives

Saeed et al. (2020) synthesized new antipyrine derivatives, demonstrating the structural versatility and potential pharmaceutical applications of benzamide derivatives (Saeed et al., 2020).

Safety and Hazards

While the specific safety and hazards of 2-(Bromomethyl)benzamide are not detailed in the search results, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name |

2-(bromomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENMZLRJUVTBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726880 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872414-52-3 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)